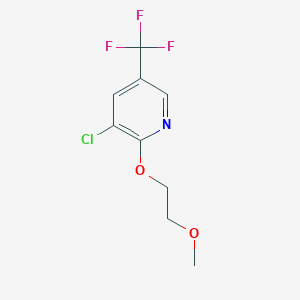
2-Benzyl-4-bromo-1-methyl-1H-pyrazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-4-bromo-1-methyl-1H-pyrazol-3(2H)-one is a synthetic organic compound belonging to the pyrazolone family Pyrazolones are known for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-bromo-1-methyl-1H-pyrazol-3(2H)-one typically involves the following steps:
Formation of the pyrazolone core: This can be achieved by reacting hydrazine with an appropriate β-keto ester under acidic or basic conditions.
Bromination: The pyrazolone core can be brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Benzylation: The brominated pyrazolone can be benzylated using benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include using continuous flow reactors, advanced purification techniques, and recycling of reagents.
化学反応の分析
Types of Reactions
2-Benzyl-4-bromo-1-methyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: The benzyl group can participate in coupling reactions like Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, thiourea, or alkoxides in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of new pyrazolone derivatives with different functional groups.
Oxidation/Reduction: Formation of oxidized or reduced pyrazolone derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-Benzyl-4-bromo-1-methyl-1H-pyrazol-3(2H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
2-Benzyl-4-chloro-1-methyl-1H-pyrazol-3(2H)-one: Similar structure with a chlorine atom instead of bromine.
2-Benzyl-4-fluoro-1-methyl-1H-pyrazol-3(2H)-one: Similar structure with a fluorine atom instead of bromine.
2-Benzyl-4-iodo-1-methyl-1H-pyrazol-3(2H)-one: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-Benzyl-4-bromo-1-methyl-1H-pyrazol-3(2H)-one may impart unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets.
特性
IUPAC Name |
2-benzyl-4-bromo-1-methylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-13-8-10(12)11(15)14(13)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAKCJNBHDYASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N1CC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2924933.png)
![4-fluoro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2924934.png)
![1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2924935.png)



![N-{2-[5-(4-hydroxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2924943.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2924949.png)



